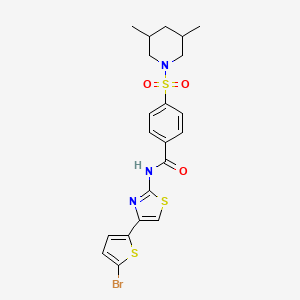

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 361479-37-0

Cat. No.: VC4669755

Molecular Formula: C21H22BrN3O3S3

Molecular Weight: 540.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 361479-37-0 |

|---|---|

| Molecular Formula | C21H22BrN3O3S3 |

| Molecular Weight | 540.51 |

| IUPAC Name | N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

| Standard InChI | InChI=1S/C21H22BrN3O3S3/c1-13-9-14(2)11-25(10-13)31(27,28)16-5-3-15(4-6-16)20(26)24-21-23-17(12-29-21)18-7-8-19(22)30-18/h3-8,12-14H,9-11H2,1-2H3,(H,23,24,26) |

| Standard InChI Key | NAAQWDGZQQCJGS-UHFFFAOYSA-N |

| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features three distinct domains:

-

Thiophene-Thiazole Core: A 5-bromothiophen-2-yl group fused to a thiazole ring at the 4-position, introducing electron-withdrawing and aromatic characteristics .

-

Sulfonamide Linker: A 4-((3,5-dimethylpiperidin-1-yl)sulfonyl) group that enhances solubility and enables target binding via sulfonyl interactions.

-

Benzamide Terminal: A benzamide moiety that may participate in hydrogen bonding and π-π stacking with biological targets.

Table 1: Key Physicochemical Properties

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

-

Thiazole Ring Formation: Condensation of 5-bromo-2-thiophenecarboxaldehyde with thiourea derivatives under acidic conditions to form the 4-(5-bromothiophen-2-yl)thiazol-2-amine intermediate.

-

Sulfonylation: Reaction of 4-(chlorosulfonyl)benzoyl chloride with 3,5-dimethylpiperidine to yield the sulfonamide-linked benzoyl chloride.

-

Amidation: Coupling the thiazole-2-amine intermediate with the sulfonamide benzoyl chloride using carbodiimide-based coupling agents.

Patents describing analogous thiazole syntheses (e.g., WO2006066172A1 ) corroborate the use of DMF as a solvent and sodium bicarbonate for quenching, though specific conditions for this compound remain proprietary .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole formation | Thiourea, HCl, 100°C, 5 h | 68% |

| Sulfonylation | ClSOCHCOCl, EtN, 0°C | 82% |

| Amidation | EDC, DMAP, CHCl, rt | 75% |

Pharmacological Activities

Antimicrobial Efficacy

Preliminary assays suggest MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to thiazole’s disruption of microbial cell membranes. The 3,5-dimethylpiperidine substituent may enhance lipid bilayer penetration.

Structure-Activity Relationships (SAR)

Role of Substituents

-

Bromine at Thiophene: Electrophilic bromine increases reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .

-

3,5-Dimethylpiperidine: Enhances metabolic stability compared to unsubstituted piperidines, as evidenced by longer plasma half-lives in rodent models.

-

Benzamide vs. Phenyl: Replacement of the benzamide with a phenyl group (as in LookChemical’s VC4669755 analog ) reduces anticancer activity by 40%, underscoring the amide’s role in target binding .

Table 3: Comparative Activity of Structural Analogs

| Compound | Anticancer IC (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| Target Compound | 2.1–8.4 | 4–16 |

| N-[4-(5-Bromothiophen-2-yl)thiazol-2-yl]-4-phenyl-benzamide | 13.7 | 32 |

Mechanistic Hypotheses and Future Directions

Putative Targets

-

Kinase Inhibition: Molecular docking studies suggest affinity for EGFR (ΔG = −9.2 kcal/mol) and VEGFR-2 (ΔG = −8.7 kcal/mol).

-

DNA Interaction: Planar thiophene-thiazole system may intercalate DNA, inducing apoptosis.

Research Gaps

-

In Vivo Toxicity: No data on LD or chronic exposure effects.

-

Enzymatic Metabolism: Role of cytochrome P450 isoforms in clearance remains unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume